molecular formula C17H17N3O5 B2558456 ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate CAS No. 1396784-25-0

ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate

Cat. No.: B2558456
CAS No.: 1396784-25-0
M. Wt: 343.339
InChI Key: PGFAOKYKWBBDEX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate is a useful research compound. Its molecular formula is C17H17N3O5 and its molecular weight is 343.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Methodologies

The synthesis of compounds structurally related to "Ethyl 4-(2-(cyclopropanecarboxamido)oxazole-4-carboxamido)benzoate" involves complex reactions, such as the use of Grignard reagents, cyclization processes, and reactions under microwave-promoted conditions. These methodologies highlight the compound's role in facilitating the development of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities (Grigoryan et al., 2011).

Structural Studies

The detailed structural and spectral characterization of related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, provides insights into the molecular configurations, stabilizing interactions, and potential for further chemical modifications. These studies are foundational for understanding the chemical behavior and reactivity of these compounds, which is critical for their application in drug design and synthesis (Heng-Shan Dong & B. Quan, 2000).

Biological Activities and Applications

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant activities of derivatives highlights the potential therapeutic applications of these compounds. The identification of molecules with significant antibacterial, antifungal, and antioxidant properties underscores the importance of this class of compounds in developing new treatments for infectious diseases and conditions related to oxidative stress (Raghavendra et al., 2016).

Antiplatelet and Anticancer Activities

The synthesis and evaluation of derivatives for their selective biological activities, such as antiplatelet and anticancer effects, demonstrate the versatility and potential of these compounds in medicinal chemistry. The structure-activity relationship (SAR) studies provide valuable insights into the functional groups contributing to these activities, paving the way for the development of novel drug candidates (Hua-Sin Chen et al., 2008).

Properties

IUPAC Name

ethyl 4-[[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-2-24-16(23)11-5-7-12(8-6-11)18-15(22)13-9-25-17(19-13)20-14(21)10-3-4-10/h5-10H,2-4H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFAOKYKWBBDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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